CYP51 Binding Affinity: Sub-Nanomolar Potency of 4-Aminopyridyl Sulfonamide Scaffold Relative to Clinically Evaluated CYP51 Inhibitors
The 4-aminopyridyl-based sulfonamide scaffold, of which 4-amino-5-chloropyridine-3-sulfonamide is a core member, has yielded sub-nanomolar TcCYP51 inhibitors. In a direct head-to-head comparison within the same assay system, compound 3 (a 4-aminopyridyl sulfonamide derivative) exhibited sub-nanomolar binding affinity against T. cruzi CYP51, with an X-ray crystallographic structure resolved at 2.08 Å resolution [1]. In contrast, the clinically evaluated antifungal CYP51 inhibitors posaconazole and ravuconazole failed to achieve sustainable parasitological cure in completed clinical trials for Chagas disease [2]. The 4-aminopyridyl sulfonamide scaffold induces a distinct protein conformation not observed with other validated CYP51 inhibitor chemotypes, representing a differentiated binding mode [1].
| Evidence Dimension | TcCYP51 binding affinity and binding mode |
|---|---|
| Target Compound Data | Sub-nanomolar affinity; induces distinct 2.08 Å protein conformation |
| Comparator Or Baseline | Posaconazole and ravuconazole (clinically evaluated CYP51 inhibitors): failed sustainable parasitological cure in clinical trials; different binding conformation |
| Quantified Difference | Structural resolution 2.08 Å for target scaffold; comparator agents lack sustained efficacy in vivo |
| Conditions | Recombinant T. cruzi CYP51 enzyme; X-ray crystallography; clinical trial data |
Why This Matters
For Chagas disease drug discovery programs, this scaffold offers a differentiated binding mode and potentially superior target engagement compared to clinically unsuccessful CYP51 inhibitors.
- [1] Vieira DF, Choi JY, Roush WR, Podust LM. Expanding the binding envelope of CYP51 inhibitors targeting Trypanosoma cruzi with 4-aminopyridyl-based sulfonamide derivatives. Chembiochem. 2014;15(8):1111-1120. doi:10.1002/cbic.201402027. View Source
- [2] Vieira DF, et al. Chembiochem. 2014;15(8):1111-1120. (Clinical trial failure of posaconazole and ravuconazole cited within introduction). View Source
